2-(2-Nitroethyl)-1,3-dioxolane
Overview
Description
2-(2-Nitroethyl)-1,3-dioxolane (NED) is a heterocyclic compound containing a five-membered ring of two carbon atoms, one oxygen atom and two nitroethyl groups. It is a highly reactive compound, which has been studied extensively for its synthetic applications and its potential as a versatile reagent in organic chemistry. NED is also known as 2-nitroethyl-1,3-dioxane, 2-nitroethyl-1,3-dioxolane, and 2-nitroethylene-1,3-dioxolane.
Scientific Research Applications
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Molecular Ecology of Plant Volatiles in Interactions with Insect Herbivores
- Summary of the Application : Plant-derived volatile organic compounds (VOCs) play pivotal roles in interactions with insect herbivores. Individual VOCs can be directly toxic or deterrent, serve as signal molecules to attract natural enemies, and/or be perceived by distal plant tissues as a priming signal to prepare for expected herbivory .
- Methods of Application : The study involves examining the responses of both plants and insects in the same experiment to gain a more complete view of these interactive systems .
- Results or Outcomes : Despite numerous gaps in the current understanding of VOC-mediated plant–insect interactions, successful pest management strategies such as push–pull systems, synthetic odorant traps, and crop cultivars with modified VOC profiles have been developed to supplement chemical pesticide applications and enable more sustainable agricultural practices .
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Stabilizers for Nitrate Ester-Based Energetic Materials
- Summary of the Application : The derivative of diphenylamine, 2-nitrodiphenylamine (2-NDPA) is widely utilized in the field of double- and triple-base propellants .
- Methods of Application : The reaction of 2-NDPA with nitrogen oxides is complex with many nitration and nitrosation products being formed .
- Results or Outcomes : These latter derivatives play a stabilizing effect .
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Enantioselective Organocatalytic Michael Reactions Using Chiral Thioureas
- Summary of the Application : This research focuses on the development of a chiral, bifunctional, (R,R)-1,2-diphenylethylenediamine-derived thiourea organic catalyst. This catalyst was applied to asymmetric Michael additions of nitroalkenes under neutral conditions .
- Methods of Application : The study involves the use of a thiourea catalyst derived from (R,R)-1,2-diphenylethane-1,2-diamine (DPEN) in several reactions .
- Results or Outcomes : The mild reactions were tolerant of many functional groups and afforded good-to-excellent yields, as well as high diastereo- and enantioselectivities for the Michael adducts .
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Molecular Ecology of Plant Volatiles in Interactions with Insect Herbivores
- Summary of the Application : This research focuses on the role of plant-derived volatile organic compounds (VOCs) in interactions with insect herbivores .
- Methods of Application : The study involves examining the responses of both plants and insects in the same experiment to gain a more complete view of these interactive systems .
- Results or Outcomes : Successful pest management strategies such as push–pull systems, synthetic odorant traps, and crop cultivars with modified VOC profiles have been developed to supplement chemical pesticide applications and enable more sustainable agricultural practices .
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Direct Conversion of 3-(2-Nitroethyl)-1H-Indole into 2-(1H-Indol-2-yl)Acetonitrile
- Summary of the Application : This research focuses on the direct conversion of 3-(2-nitroethyl)-1H-indole into 2-(1H-indol-2-yl)acetonitrile .
- Methods of Application : The study involves the optimization of the reaction conditions for a direct conversion .
- Results or Outcomes : At room temperature, traces of product were detected by GC/MS .
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Enantioselective Organocatalytic Michael Reactions Using Chiral Thioureas
- Summary of the Application : This research focuses on the development of a chiral, bifunctional, (R,R)-1,2-diphenylethylenediamine-derived thiourea organic catalyst. This catalyst was applied to asymmetric Michael additions of nitroalkenes under neutral conditions .
- Methods of Application : The study involves the use of a thiourea catalyst derived from (R,R)-1,2-diphenylethane-1,2-diamine (DPEN) in several reactions .
- Results or Outcomes : The mild reactions were tolerant of many functional groups and afforded good-to-excellent yields, as well as high diastereo- and enantioselectivities for the Michael adducts .
-
Molecular Ecology of Plant Volatiles in Interactions with Insect Herbivores
- Summary of the Application : This research focuses on the role of plant-derived volatile organic compounds (VOCs) in interactions with insect herbivores .
- Methods of Application : The study involves examining the responses of both plants and insects in the same experiment to gain a more complete view of these interactive systems .
- Results or Outcomes : Successful pest management strategies such as push–pull systems, synthetic odorant traps, and crop cultivars with modified VOC profiles have been developed to supplement chemical pesticide applications and enable more sustainable agricultural practices .
-
Direct Conversion of 3-(2-Nitroethyl)-1H-Indole into 2-(1H-Indol-2-yl)Acetonitrile
- Summary of the Application : This research focuses on the direct conversion of 3-(2-nitroethyl)-1H-indole into 2-(1H-indol-2-yl)acetonitrile .
- Methods of Application : The study involves the optimization of the reaction conditions for a direct conversion .
- Results or Outcomes : At room temperature, traces of product were detected by GC/MS .
properties
IUPAC Name |
2-(2-nitroethyl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c7-6(8)2-1-5-9-3-4-10-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXOSRQIZOOVTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447121 | |
Record name | 2-(2-nitroethyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitroethyl)-1,3-dioxolane | |
CAS RN |
82891-99-4 | |
Record name | 2-(2-nitroethyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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